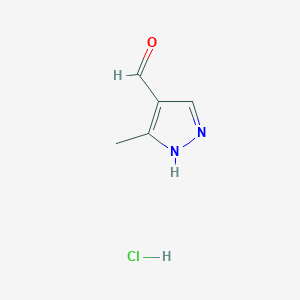
5-(2,4-Difluorophenyl)pyridin-3-ol
Descripción general
Descripción
5-(2,4-Difluorophenyl)pyridin-3-ol, also known as 5-DFPP, is a fluorinated pyridinol compound that has a wide range of applications in scientific research. It is a synthetic compound that is used in a variety of laboratory experiments, including studies of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(2,4-Difluorophenyl)pyridin-3-ol has been used in various fields of scientific research, including pharmacology, biochemistry, and neuroscience. In pharmacology, it has been used to study the pharmacokinetics of drugs and their interactions with the body. In biochemistry, it has been used to study the structure and function of proteins. In neuroscience, it has been used to study the effects of drugs on the nervous system.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Difluorophenyl)pyridin-3-ol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase. It is also believed to interact with certain receptors, such as the serotonin receptor, which may explain its effects on the nervous system.
Biochemical and Physiological Effects
5-(2,4-Difluorophenyl)pyridin-3-ol has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce pain. It has also been shown to have an effect on the central nervous system, including the ability to reduce anxiety and improve cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2,4-Difluorophenyl)pyridin-3-ol in laboratory experiments include its high purity, its low cost, and its relatively low toxicity. However, there are some limitations to using 5-(2,4-Difluorophenyl)pyridin-3-ol in lab experiments, such as its limited availability and its relatively short shelf life.
Direcciones Futuras
There are many potential future directions for research involving 5-(2,4-Difluorophenyl)pyridin-3-ol. One potential direction is to further study its mechanism of action, in order to better understand its biochemical and physiological effects. Another potential direction is to study its potential applications in the treatment of various diseases, such as cancer and neurological disorders. Finally, further research could be done to develop new methods of synthesizing 5-(2,4-Difluorophenyl)pyridin-3-ol with improved purity and stability.
Propiedades
IUPAC Name |
5-(2,4-difluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-1-2-10(11(13)4-8)7-3-9(15)6-14-5-7/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPPJBONYYWHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682700 | |
| Record name | 5-(2,4-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)pyridin-3-ol | |
CAS RN |
1258616-04-4 | |
| Record name | 5-(2,4-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B3094384.png)
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3094394.png)
![ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3094401.png)







